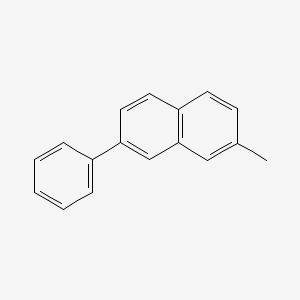

2-Methyl-7-phenylnaphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Modern Chemistry and Materials Science

Naphthalene and its derivatives are of paramount importance in modern chemistry and materials science. studysmarter.co.ukijrpr.com They are integral to the synthesis of a wide range of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers. wikipedia.orgnumberanalytics.com For instance, naphthalene is a key precursor for the industrial production of phthalic anhydride, which is used in the manufacturing of plasticizers, resins, and pigments. ijrpr.comwikipedia.org

In the realm of materials science, naphthalene derivatives are crucial for the development of advanced materials. Their unique electronic and photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. studysmarter.co.ukrsc.org The ability to modify the naphthalene structure allows for the creation of materials with specific charge-transport properties and light-emission characteristics. rsc.org Furthermore, the investigation of naphthalene derivatives continues to expand, with research exploring their potential in areas like energy storage and the development of novel electronic materials. ijrpr.com

Overview of Methylnaphthalene and Phenylnaphthalene Substructures in Advanced Organic Chemistry

Among the vast family of naphthalene derivatives, those containing methyl and phenyl substituents hold a special place in advanced organic chemistry. Methylnaphthalenes, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), are important intermediates in chemical synthesis. nih.govgoogle.com 2-Methylnaphthalene, for example, is a precursor for the synthesis of 2,6-naphthalenedicarboxylic acid, a monomer used in the production of high-performance polymers. google.com The methyl group can influence the reactivity of the naphthalene ring and can also be a site for further chemical transformations. escholarship.org

Phenylnaphthalenes, characterized by the presence of a phenyl group attached to the naphthalene core, are another significant class of compounds. The introduction of a phenyl group can significantly impact the molecule's steric and electronic properties, influencing its biological activity and its behavior in materials. rsc.orgacs.org Phenylnaphthalene derivatives have been investigated for their potential as estrogen receptor agonists and are considered important structural motifs in medicinal chemistry. rsc.org The synthesis of specifically substituted phenylnaphthalenes is an active area of research, with various methods being developed to control the regioselectivity of the substitution. rsc.orgsci-hub.se

Scope of Research on 2-Methyl-7-phenylnaphthalene

The compound this compound represents a specific example of a disubstituted naphthalene, combining both a methyl and a phenyl group on the naphthalene framework. Research on this particular molecule, while not as extensive as for some other naphthalene derivatives, is focused on its synthesis and characterization. The presence of both methyl and phenyl substituents at specific positions (2 and 7) offers a unique combination of electronic and steric features, making it a target for synthetic chemists and a potential building block for more complex molecules. Its structural isomers, such as 7-methyl-1-phenylnaphthalene, have been studied for their potential applications as fragrances, catalysts, and antioxidants. epa.gov The synthesis of this compound and its derivatives is of interest for creating new materials and compounds with specific properties.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₄ chembk.com |

| Molar Mass | 218.29 g/mol chembk.com |

| CAS Number | 29304-69-6 synchem.de |

This table is interactive. Click on the headers to sort the data.

Synthesis of this compound

The synthesis of phenylnaphthalenes can be achieved through various methods, including the reaction of styrene (B11656) oxides with specific catalysts. rsc.orgrsc.org One notable method for synthesizing 2-phenylnaphthalenes involves the use of a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), which acts as both a catalyst and a solvent. rsc.orgrsc.org This approach is highlighted for its efficiency and adherence to green chemistry principles. rsc.org While this provides a general route to the 2-phenylnaphthalene (B165426) core, the specific synthesis of this compound would require starting materials with the appropriate substitution pattern or subsequent functionalization steps.

Another approach to constructing substituted naphthalenes involves the annulation of a benzene (B151609) precursor. sci-hub.se This strategy is often preferred due to the high regioselectivity that can be achieved, starting from simple and commercially available reagents. sci-hub.se

Structure

2D Structure

3D Structure

Properties

CAS No. |

29304-69-6 |

|---|---|

Molecular Formula |

C17H14 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-methyl-7-phenylnaphthalene |

InChI |

InChI=1S/C17H14/c1-13-7-8-15-9-10-16(12-17(15)11-13)14-5-3-2-4-6-14/h2-12H,1H3 |

InChI Key |

VEXACDDUPMNTLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 2-Methyl-7-phenylnaphthalene, the spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) and phenyl rings, as well as a characteristic signal for the aliphatic methyl protons.

The experimental data for the analogue, 2-methyl-7-(p-tolyl)naphthalene, reveals a complex aromatic region and two distinct aliphatic signals. rsc.org The protons on the naphthalene and tolyl rings appear as a series of singlets, doublets, and multiplets in the downfield region (δ 7.29-7.94 ppm). The two methyl groups give rise to sharp singlet signals in the upfield region (δ 2.43 and 2.54 ppm). rsc.org

For this compound, a similar ¹H NMR spectrum would be anticipated. The key difference would be the absence of the tolyl methyl signal and a slightly different splitting pattern for the phenyl protons, which would likely appear as a multiplet.

Interactive Data Table: ¹H NMR Data for 2-methyl-7-(p-tolyl)naphthalene rsc.org

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment (Tentative) |

| 7.94 | s | Naphthalene H |

| 7.86-7.85 | d | Naphthalene H |

| 7.77-7.75 | d | Naphthalene H |

| 7.68-7.66 | m | Naphthalene/Tolyl H |

| 7.63-7.62 | d | Tolyl H |

| 7.32-7.29 | m | Naphthalene/Tolyl H |

| 2.54 | s | Naphthalene-CH₃ |

| 2.43 | s | Tolyl-CH₃ |

¹³C NMR and DEPT-135 Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT-135), it allows for the differentiation of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

The ¹³C NMR spectrum of 2-methyl-7-(p-tolyl)naphthalene shows a number of signals in the aromatic region (δ 124.65-138.48 ppm) corresponding to the carbons of the naphthalene and tolyl rings. rsc.org Two signals in the aliphatic region (δ 21.11 and 21.74 ppm) are attributed to the two methyl carbons. rsc.org

A DEPT-135 experiment would show positive signals for the CH and CH₃ carbons and negative signals for any CH₂ carbons (which are absent in this aromatic compound). Quaternary carbons would be absent in the DEPT-135 spectrum. This technique is invaluable for unambiguously assigning the carbon signals. For this compound, the ¹³C NMR spectrum would be similar, but would lack the signal for the tolyl methyl carbon and would show slightly different chemical shifts for the phenyl carbons.

Interactive Data Table: ¹³C NMR Data for 2-methyl-7-(p-tolyl)naphthalene rsc.org

| Chemical Shift (δ) (ppm) | Carbon Type (from DEPT-135) | Assignment (Tentative) |

| 138.48 | Quaternary | Aromatic C |

| 138.38 | Quaternary | Aromatic C |

| 137.03 | Quaternary | Aromatic C |

| 135.83 | Quaternary | Aromatic C |

| 133.93 | Quaternary | Aromatic C |

| 130.74 | CH | Aromatic CH |

| 129.52 | CH | Aromatic CH |

| 128.05 | CH | Aromatic CH |

| 128.02 | CH | Aromatic CH |

| 127.39 | CH | Aromatic CH |

| 127.20 | CH | Aromatic CH |

| 127.06 | CH | Aromatic CH |

| 124.80 | CH | Aromatic CH |

| 124.65 | CH | Aromatic CH |

| 21.74 | CH₃ | Naphthalene-CH₃ |

| 21.11 | CH₃ | Tolyl-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

The GC-MS analysis of 2-methyl-7-(p-tolyl)naphthalene shows a molecular ion peak [M]⁺ at m/z = 232, corresponding to its molecular weight. rsc.org The spectrum also shows a significant [M+1] peak, which is characteristic for compounds containing carbon. Key fragment ions are observed at m/z = 215, 202, and 115, which can be attributed to the loss of methyl and other fragments from the parent molecule. rsc.org

For this compound (C₁₇H₁₄), the expected molecular ion peak [M]⁺ would be at m/z = 218. The fragmentation pattern would likely involve the loss of a methyl group (to give a fragment at m/z = 203) and other cleavages of the aromatic system.

Interactive Data Table: GC-MS Data for 2-methyl-7-(p-tolyl)naphthalene rsc.org

| m/z | Relative Intensity (%) | Assignment |

| 233 | 19.6 | [M+1]⁺ |

| 232 | 100.0 | [M]⁺ |

| 215 | 23.4 | [M-CH₃]⁺ |

| 202 | 10.7 | [M-2CH₃]⁺ or other fragment |

| 115 | 12.2 | Fragment ion |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands for C-H stretching in the aromatic rings (typically around 3000-3100 cm⁻¹) and in the aliphatic methyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C-H bending vibrations for the substituted aromatic rings would also be present in the fingerprint region (below 1500 cm⁻¹).

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of organic compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the synthesis of 2-phenylnaphthalene (B165426) derivatives, GC is used to monitor the progress of the reaction. rsc.org The purity of the final product can also be determined using GC analysis, where a pure compound should ideally show a single peak. The retention time in GC is a characteristic property of a compound for a given set of experimental conditions (e.g., column type, temperature program, carrier gas flow rate).

Column Chromatography and Recrystallization Techniques

Following synthesis, the crude this compound product typically contains unreacted starting materials, byproducts, and other impurities. Column chromatography and recrystallization are standard, powerful techniques employed sequentially to isolate and purify the target compound to a high degree.

Column Chromatography: This technique is a primary method for the separation of organic compounds. For naphthalene derivatives, silica (B1680970) gel is a commonly used stationary phase. The separation principle relies on the differential adsorption of various components in the crude mixture to the silica gel and their varying solubility in the eluting solvent system.

In the purification of compounds structurally similar to this compound, such as its precursors or derivatives, specific chromatographic conditions have been documented. For instance, in the synthesis of 2-bromomethyl-7-methylnaphthalene, a precursor for related compounds, flash chromatography using a silica gel column is effective. The desired product is isolated by eluting with a solvent mixture, such as 10% methylene chloride in hexanes. Similarly, the purification of other naphthalene derivatives often involves gradient elution with solvent systems like ethyl acetate (B1210297) in hexanes to separate compounds with different polarities mdpi.com. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired product mdpi.com.

Recrystallization: After chromatographic purification, recrystallization is employed to achieve an even higher level of purity and to obtain the compound in a crystalline form. This method is based on the differences in solubility of the compound and any remaining impurities in a chosen solvent at different temperatures. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature libretexts.orgmt.com.

For naphthalene-based compounds, which are often crystalline solids, alcohols like ethanol (B145695) are frequently effective recrystallization solvents researchgate.netprepchem.com. The process involves dissolving the chromatographically purified solid in a minimum amount of the hot solvent to form a saturated solution wisc.edu. As the solution is allowed to cool slowly and undisturbed, the solubility of the compound decreases, leading to the formation of well-defined, pure crystals. Any residual impurities remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration mdpi.comresearchgate.net. For the analogue 2-methyl-7-(phenylsulfanylmethyl)naphthalene, recrystallization from ethanol yields the product as white plates researchgate.net.

| Compound | Purification Method | Stationary Phase | Eluent/Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 2-bromomethyl-7-methylnaphthalene | Flash Chromatography | Silica Gel | 10% Methylene Chloride in Hexanes | Isolation of the desired bromo derivative. | prepchem.com |

| 2-methyl-7-(phenylsulfanylmethyl)naphthalene | Recrystallization | N/A | Ethanol | Formation of pure white plates. | researchgate.net |

| Various Naphthalene Derivatives | Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Cyclohexane/Hexanes | Separation of products from reaction mixtures. | mdpi.comgoogle.com |

X-ray Crystallography (for Solid-State Structural Confirmation of Analogues)

While spectroscopic methods provide significant information about a molecule's connectivity and electronic environment, single-crystal X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound itself is not publicly available, the analysis of its analogues and structurally related phenylnaphthalene derivatives provides critical insights into the expected molecular geometry, conformation, and intermolecular interactions.

This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the exact positions of individual atoms can be determined. This provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles.

For example, the crystal structure of phenyl naphthalene-2-sulfonate (B94788), a related compound, has been determined. In this structure, the dihedral angle—the angle between the planes of the naphthalene ring system and the attached phenyl ring—was found to be 65.21°. The analysis also revealed how the molecules pack in the crystal lattice, identifying intermolecular C-H···O hydrogen bonds and C-H···π interactions as stabilizing forces nih.gov. Such packing forces are crucial in understanding the solid-state properties of a material. The study of various substituted naphthalene derivatives by X-ray diffraction has provided valuable data on how different functional groups influence the crystal packing arrangement mdpi.com.

The detailed structural parameters obtained from X-ray crystallography are invaluable for understanding structure-property relationships and for validating results from theoretical calculations.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₃S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1525 |

| b (Å) | 12.7466 |

| c (Å) | 17.3414 |

| Volume (ų) | 1359.97 |

| Dihedral Angle (Naphthalene-Phenyl) | 65.21° |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. These methods allow for the prediction of molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy.

Electronic Structure Determination

The electronic structure of 2-Methyl-7-phenylnaphthalene is fundamentally governed by the delocalized π-electron system of the naphthalene (B1677914) core, which is further perturbed by the methyl and phenyl substituents. The phenyl group, being a significant π-system itself, engages in electronic communication with the naphthalene moiety. This interaction influences the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on the parent compound, naphthalene, have established the nature of its molecular orbitals and electronic transitions. samipubco.comresearchgate.net For this compound, the presence of the electron-donating methyl group at the 2-position and the phenyl group at the 7-position would be expected to modulate these properties. The methyl group would likely raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially red-shifting the electronic absorption spectrum compared to unsubstituted naphthalene. The phenyl group's orientation relative to the naphthalene plane will significantly impact the extent of π-conjugation and, consequently, the electronic properties. acs.org

A theoretical study on 2-phenylnaphthalene (B165426) provides valuable insights. acs.org The ground- and excited-state potential energies are highly dependent on the torsional angle between the phenyl and naphthalene rings. This is directly applicable to this compound, where the interplay between the electronic stabilization from conjugation and the steric hindrance from ortho-hydrogens will determine the equilibrium dihedral angle.

Table 1: Predicted Effects of Substituents on the Electronic Properties of Naphthalene

| Substituent | Position | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |

| -CH₃ | 2 | Increase | Minor Change | Decrease |

| -C₆H₅ | 7 | Depends on Torsional Angle | Depends on Torsional Angle | Decrease (with increased conjugation) |

This table is a qualitative prediction based on general principles of physical organic chemistry.

Density Functional Theory (DFT) Applications in Aromatic Systems

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of aromatic systems due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations can provide detailed information about the geometry, electronic properties, and vibrational frequencies of molecules like this compound.

In the context of substituted naphthalenes, DFT can be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms, including the crucial dihedral angle between the phenyl and naphthalene rings.

Calculate frontier molecular orbital energies: The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability. samipubco.com

Simulate electronic spectra: Time-dependent DFT (TD-DFT) can predict the absorption and emission spectra, providing a theoretical basis for experimental spectroscopic studies. nih.gov

Map the electron density and electrostatic potential: These properties are crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

For instance, DFT studies on naphthalene and its derivatives have successfully predicted their electronic and structural properties, showing good agreement with experimental data. researchgate.net A DFT study on the naphthalene dimer and benzene-naphthalene complexes highlights the importance of dispersion forces in the interactions of these aromatic systems, which would also be a significant factor in the intramolecular and intermolecular interactions of this compound. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools to investigate the pathways and energetics of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Theory and Potential Energy Surface Analysis

Transition State Theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.org It postulates that a reaction proceeds through a high-energy transition state that is in quasi-equilibrium with the reactants. The energy difference between the reactants and the transition state is the activation energy, which is a primary determinant of the reaction rate.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. wikipedia.orgsydney.edu.au Computational methods can be used to map out the PES for a given reaction, identifying minima (corresponding to stable reactants, intermediates, and products) and saddle points (corresponding to transition states). sydney.edu.au

For a molecule like this compound, PES analysis could be used to study various potential reactions, such as electrophilic aromatic substitution. The methyl and phenyl groups direct incoming electrophiles to specific positions on the naphthalene ring. msu.edu Computational analysis of the transition states for substitution at different positions can predict the regioselectivity of such reactions.

Isomerization Pathways and Hydrogen Transfer Dynamics

Isomerization is a common process in aromatic compounds, often involving the migration of substituents or hydrogen atoms. Computational studies can elucidate the mechanisms of these rearrangements by mapping the corresponding PES. For this compound, potential isomerization pathways could involve the migration of the methyl or phenyl group to other positions on the naphthalene ring. These processes would likely involve high-energy intermediates and transition states.

Hydrogen transfer is another fundamental chemical process. While less likely to be a primary isomerization pathway for the stable aromatic system of this compound under normal conditions, computational studies can explore the dynamics of potential intramolecular or intermolecular hydrogen transfer events, for instance, in excited states or under radical conditions. Such studies would involve calculating the energy barriers and identifying the transition state structures for hydrogen atom movement. The dynamics of such reactions in substituted aromatic compounds can be influenced by the electronic nature of the substituents.

Conformational Analysis of Substituted Naphthalenes

The three-dimensional shape or conformation of a molecule plays a critical role in its physical and chemical properties. For substituted naphthalenes, particularly those with bulky substituents like a phenyl group, conformational analysis is crucial.

The key conformational variable in this compound is the dihedral angle between the plane of the naphthalene ring and the plane of the phenyl ring. This angle is determined by a balance between two opposing factors:

Steric Hindrance: The repulsion between the hydrogen atoms on the phenyl ring and the adjacent hydrogen atoms on the naphthalene ring favors a twisted conformation.

π-Conjugation: The overlap of the π-orbitals of the naphthalene and phenyl rings is maximized in a planar conformation, which is electronically favorable.

Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically varying this dihedral angle and calculating the energy at each step. This allows for the identification of the minimum energy conformation and the determination of the rotational energy barrier. A study on 1-methylnaphthalene (B46632) has utilized such a potential energy surface scan to determine its most stable conformation. researchgate.net A similar approach for this compound would reveal the preferred orientation of the phenyl group and the energetic cost of its rotation.

Table 2: Factors Influencing the Conformation of this compound

| Factor | Favored Conformation | Rationale |

| Steric Hindrance | Twisted | Minimizes repulsion between hydrogen atoms on the two aromatic rings. |

| π-Conjugation | Planar | Maximizes overlap of π-orbitals, leading to electronic stabilization. |

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

The in-silico prediction of spectroscopic properties for novel or uncharacterized molecules like this compound is an indispensable tool in modern chemical research. Computational methods, primarily rooted in quantum mechanics, allow for the elucidation of spectral features, aiding in structural confirmation and the interpretation of experimental data. These predictive techniques are particularly valuable when experimental analysis is challenging or when a deeper understanding of the electronic and vibrational characteristics of a molecule is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational chemistry offers robust methods for the prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts. Density Functional Theory (DFT) has emerged as a widely used and reliable approach for this purpose. The typical workflow involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of the this compound molecule. This is generally achieved using a specific DFT functional and basis set, for instance, B3LYP with a 6-31G(d) basis set. For molecules with rotational freedom, such as the phenyl group in the target compound, a conformational search is crucial to identify the most stable isomer.

NMR Calculation: Following optimization, the NMR shielding tensors are calculated for the optimized geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations, often with a larger basis set like 6-311G+(2d,p) to enhance accuracy.

Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). This is often done by calculating the shielding for TMS at the same level of theory and using it as a reference or by applying an empirical linear scaling.

For this compound, the predicted ¹H NMR spectrum would feature signals in the aromatic region, corresponding to the protons on the naphthalene and phenyl rings, and a singlet in the aliphatic region for the methyl group protons. The protons on the naphthalene core would exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of the protons on the phenyl ring would be influenced by their position relative to the naphthalene moiety.

The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The quaternary carbons would generally have lower intensities. The chemical shifts would be indicative of the electronic environment of each carbon atom within the fused ring system and the phenyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are hypothetical and based on typical ranges for similar structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl Protons | 2.4 - 2.6 | Singlet |

| Naphthalene Ring Protons | 7.2 - 8.0 | Multiplet |

| Phenyl Ring Protons | 7.3 - 7.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and based on typical ranges for similar structures.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Carbon | 20 - 25 |

| Naphthalene & Phenyl Ring Carbons | 125 - 140 |

Infrared (IR) Spectroscopy

Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. This is also typically performed using DFT methods. The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding intensities.

Scaling Factors: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.

The predicted IR spectrum of this compound would exhibit characteristic bands corresponding to different vibrational modes. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often intense, would be observed in the 650-1000 cm⁻¹ range and are diagnostic of the substitution pattern on the aromatic rings. The presence of the methyl group would give rise to C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound Predicted values are hypothetical and based on typical ranges for similar structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Bend | 1350 - 1470 |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 |

UV-Vis Spectroscopy

The prediction of UV-Vis absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The key steps are:

Ground State Calculation: An optimized ground state geometry is obtained as with NMR and IR predictions.

Excited State Calculation: TD-DFT calculations are then performed to determine the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. The oscillator strength is related to the intensity of the absorption band.

For this compound, a π-conjugated system, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region. The electronic transitions would primarily be of the π → π* type. The extended conjugation provided by the phenyl substituent on the naphthalene core would likely result in a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene. The predicted spectrum would show several absorption bands, corresponding to different electronic transitions within the molecule.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound Predicted values are hypothetical and based on typical ranges for similar structures.

| Transition | Predicted λmax (nm) | Intensity |

|---|---|---|

| π → π | 220 - 250 | Strong |

| π → π | 270 - 300 | Medium |

| π → π* | 300 - 330 | Weak |

Reactivity and Derivatization Studies of 2 Methyl 7 Phenylnaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In 2-Methyl-7-phenylnaphthalene, both the naphthalene and phenyl rings can undergo substitution, with the regioselectivity determined by the directing effects of the existing substituents.

The naphthalene ring system is inherently more reactive towards electrophiles than benzene (B151609). The positions on the naphthalene ring are not equivalent; the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7) due to the greater stability of the carbocation intermediate formed during α-attack.

In this compound, the substituents dictate the preferred positions of attack.

The Methyl Group (-CH₃) at C2: The methyl group is an activating, ortho, para-director. pressbooks.publibretexts.org On the naphthalene ring, this means it directs incoming electrophiles primarily to the C1 and C3 positions.

The Phenyl Group (-C₆H₅) at C7: The phenyl group is a weakly activating, ortho, para-director. It will direct electrophiles to the C6 and C8 positions of the naphthalene ring.

The Phenyl Ring: The phenyl ring itself can undergo substitution. It is activated by the naphthalene moiety to which it is attached, directing incoming electrophiles to its own ortho and para positions.

The interplay of these effects suggests that electrophilic attack will preferentially occur on the more activated naphthalene core. The most likely positions for substitution on the naphthalene ring are C1, C6, and C8, influenced by the combined directing effects and the inherent reactivity of the α-positions. The precise product distribution would depend on the specific electrophile and reaction conditions, such as temperature and catalyst. docbrown.info

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Directing Influence | Predicted Reactivity |

|---|---|---|

| C1 | ortho to Methyl (C2) | Highly Favored |

| C3 | ortho to Methyl (C2) | Less Favored (β-position) |

| C6 | ortho to Phenyl (C7) | Favored |

| C8 | para to Phenyl (C7) | Highly Favored (α-position) |

Functionalization of the Methyl Group (e.g., Benzylic Halogenation, Oxidation)

The methyl group at the C2 position is a key handle for functionalization due to the stability of benzylic intermediates.

Benzylic Halogenation: The benzylic hydrogens of the methyl group are susceptible to free-radical halogenation. libretexts.org Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a standard method for selective benzylic bromination, which would yield 2-(bromomethyl)-7-phenylnaphthalene. chemistrysteps.comlibretexts.orgchadsprep.com This reaction proceeds via a resonance-stabilized benzylic radical, making it highly efficient. youtube.com Lewis acid catalysis has also been shown to promote benzylic bromination under mild conditions using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Oxidation: The benzylic methyl group can be oxidized to various functional groups.

To Aldehyde/Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can oxidize the methyl group completely to a carboxylic acid, forming 7-phenylnaphthalene-2-carboxylic acid. libretexts.org Milder, more controlled oxidation could potentially yield the corresponding aldehyde, 7-phenylnaphthalene-2-carbaldehyde. Studies on related dimethylnaphthalenes show that oxidation can proceed stepwise from the methyl group to a benzylic alcohol and then to a carboxylic acid. researchgate.netnih.gov

To Benzylic Alcohol: Certain enzymatic or specific chemical methods can achieve selective oxidation to the alcohol, (7-phenylnaphthalen-2-yl)methanol. For instance, naphthalene dioxygenase has been shown to catalyze the monooxygenation of methyl groups on dimethylnaphthalene isomers to form benzylic alcohols. researchgate.net

Table 2: Representative Functionalization Reactions of the Methyl Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), hv or AIBN, CCl₄ | 2-(Bromomethyl)-7-phenylnaphthalene |

| Benzylic Oxidation | KMnO₄, H₂SO₄, heat | 7-Phenylnaphthalene-2-carboxylic acid |

Nucleophilic Additions to Activated Sites (if applicable to derivatives)

The aromatic rings of this compound are electron-rich and thus generally unreactive towards nucleophilic attack. Nucleophilic aromatic substitution or addition would require the presence of strong electron-withdrawing groups on the ring system, which are not present in the parent molecule.

However, derivatives of this compound could be engineered to undergo such reactions. For example, if the methyl group were oxidized to a carboxylic acid and then converted to a ketone, the carbon atom ortho or para to this deactivating group could become susceptible to nucleophilic attack. Furthermore, research on aromatic lactones has shown that nucleophilic addition with dearomatization of a naphthalene ring is possible using organolithium reagents, particularly when the system is activated. nih.gov This suggests that if this compound were converted into a derivative with a strongly electron-withdrawing group, nucleophilic addition could become a viable pathway for further functionalization.

Cycloaddition Reactions (e.g., Diels-Alder with Activated Naphthalene Derivatives)

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile. While benzene is a poor diene due to its high aromatic stability, naphthalene can act as a diene, albeit reluctantly. semanticscholar.org The reaction typically requires harsh conditions (high temperature and pressure) or the use of a catalyst to overcome the activation energy associated with disrupting the aromaticity of one of the rings. semanticscholar.orgchemrevlett.com

For this compound, the reaction would involve one of the rings of the naphthalene core acting as the diene. The presence of the electron-donating methyl group could slightly increase the reactivity of the ring it is attached to (the 2,3,4,4a-positions). The reaction rate and success would be highly dependent on the dienophile used; electron-deficient dienophiles are required for a normal-demand Diels-Alder reaction. wikipedia.org The formation of functionalized naphthalenes through dehydrogenative Diels-Alder reactions of styrenes has also been reported, highlighting alternative cycloaddition strategies. nih.gov

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a step-economical tool for modifying aromatic scaffolds, avoiding the need for pre-functionalized starting materials. thieme-connect.comresearchgate.net These methods, often catalyzed by transition metals like palladium, rhodium, or cobalt, can selectively activate and transform C-H bonds into C-C, C-N, or C-O bonds. researchgate.netresearchgate.netrsc.org

For this compound, multiple C-H bonds are potential targets for functionalization. The regioselectivity of these reactions is often controlled by directing groups. nih.govnih.gov While the parent molecule lacks a strong directing group, strategies could be employed to introduce one, or catalyst-controlled regioselectivity could be explored.

Directed C-H Activation: A functional group could be installed (e.g., by oxidation of the methyl group to an amide) that directs a metal catalyst to a specific C-H bond, for instance, at the C1, C3, C6, or C8 positions. researchgate.netacs.org

Non-Directed C-H Activation: Some catalytic systems can functionalize C-H bonds based on their inherent electronic or steric properties. For naphthalene systems, this often favors the α-positions. researchgate.netnih.gov

Remote C-H Functionalization: Recent advances have enabled the functionalization of C-H bonds at positions remote from a directing group, which could potentially target the C6 or C7 positions of a 1- or 2-substituted naphthalene derivative. nih.govacs.org Ruthenium-catalyzed three-component reactions have also been developed for the remote C-H functionalization of simple naphthalenes. rsc.org

These advanced synthetic methods offer powerful potential for creating a diverse library of this compound derivatives with tailored properties.

Applications and Advanced Materials Research

Organic Electronics and Optoelectronic Materials

Organic conjugated materials are central to the development of next-generation electronic and optoelectronic devices, offering advantages such as low cost, light weight, and mechanical flexibility. nih.govucl.ac.uk The electronic properties of these materials are dictated by their molecular orbital energy levels (HOMO and LUMO), which can be precisely controlled through synthetic chemistry. ucl.ac.ukmdpi.com Phenylnaphthalene derivatives, as part of the broader class of polycyclic aromatic hydrocarbons, are explored for these applications due to their inherent semiconducting and photophysical properties.

Organic semiconductors are the active components in a range of devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.com The performance of these devices relies on the efficient transport of charge carriers (holes and electrons) through the material. The π-conjugated system of the naphthalene (B1677914) core in 2-Methyl-7-phenylnaphthalene provides a pathway for the delocalization of electrons, which is a prerequisite for charge mobility. The phenyl and methyl groups attached to the naphthalene skeleton are expected to modify its electronic properties, influencing charge injection and transport capabilities. The development of new organic semiconductors is crucial for achieving high-performance parameters such as high mobility, a large on/off ratio, and low threshold voltage in electronic devices. nih.gov

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, serving as switches and amplifiers in circuits for applications like display drivers and identification tags. nih.govnih.gov The performance of an OFET is highly dependent on the molecular ordering and charge carrier mobility of the organic semiconductor used as the active layer. researchgate.net While specific studies on this compound in OFETs are not extensively documented, the molecular structure is analogous to other polycyclic aromatic hydrocarbons that have demonstrated utility in this area. Materials with stable π-systems can facilitate the hopping transport mechanism necessary for charge movement in the transistor channel. nih.govresearchgate.net The introduction of functional groups can also influence the charge-carrying capabilities, potentially leading to materials that can transport both holes and electrons, known as mixed conductors.

A key advantage of organic materials is the ability to fine-tune their optoelectronic properties through chemical modification. mdpi.com The absorption and emission characteristics of a naphthalene core can be systematically altered by the position and electronic nature of its substituents. researchgate.netresearchgate.net

Electron-donating groups generally cause a bathochromic (red) shift in the absorption spectra. researchgate.net

Electron-withdrawing groups tend to cause a hypsochromic (blue) shift. researchgate.net

Silyl substitution on a naphthalene ring has been shown to shift absorption maxima to longer wavelengths and increase fluorescence intensities. mdpi.com

Steric effects from bulky substituents can lead to a loss of planarity, which may decrease electronic conjugation and result in blue shifts in absorption. researchgate.net

This tunability allows for the rational design of molecules for specific applications. For example, by selecting appropriate substituents, the color of emission for an OLED or the absorption range for an OPV can be precisely controlled.

The following table summarizes the effect of different substituents on the photophysical properties of naphthalene derivatives, as documented in various studies.

| Naphthalene Derivative | Substituent(s) | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Naphthalene Bridged Disilane (asymmetric) | SiMe₂, SiPh₂ | Cyclohexane | 300 | 335, 345 | 0.15 |

| Naphthalene Bridged Disilane (symmetric) | SiMePh, SiMePh | Acetonitrile | 301 | 335, 345, 410 | 0.49 |

| 1-Acyl-8-pyrrolylnaphthalene | Carbonyl and Pyrrole | Ethanol (B145695) | 365 (Excitation) | Not specified | 0.21 |

| Silylethynyl-substituted naphthalene | Trimethylsilylethynyl | Not specified | 347 | Not specified | High |

This table is generated from data found in scientific literature and is for illustrative purposes. mdpi.comrsc.orgmdpi.com

The performance of organic electronic devices is critically dependent on the morphology of the active material at the nanoscale. researchgate.net Supramolecular assembly, which involves molecules organizing into well-defined structures through non-covalent interactions like hydrogen bonding and π-π stacking, is a powerful strategy for controlling this morphology. mdpi.comresearchgate.net The planar aromatic surfaces of molecules like this compound are prone to π-π stacking, which can facilitate the formation of ordered crystalline domains. Such ordered assemblies are crucial as they can enhance charge transport by providing continuous pathways for charge carriers, minimizing defects and traps that impede mobility. mdpi.com Various techniques, including physical vapor transport and solution-based methods like dip-coating, are used to grow highly ordered organic semiconductor micro/nanocrystals. mdpi.com

Advanced Building Blocks in Polymer Chemistry

Synthetic polymers are ubiquitous materials composed of repeating monomer units. scitechdaily.com The properties of a polymer are determined by the chemical structure of its monomers. Rigid aromatic molecules are often used as building blocks to create polymers with high thermal stability, mechanical strength, and specific electronic or optical properties. mdpi.comresearchgate.net

While direct polymerization of this compound is not widely reported, its structure suggests it could serve as a valuable monomer or a precursor to a functionalized monomer. Incorporating the rigid and bulky phenylnaphthalene unit into a polymer backbone could:

Increase the glass transition temperature (Tg) , leading to polymers with enhanced thermal stability.

Introduce π-conjugation , potentially yielding semiconducting or conductive polymers suitable for electronic applications.

Modify solubility and processability , key factors for fabricating polymer-based devices.

The field of polymer chemistry has seen extensive use of other aromatic structures, such as [2.2]paracyclophane derivatives, as building blocks for creating advanced coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Luminescent Materials (if applicable to related substituted naphthalenes)

Many naphthalene derivatives are known to be highly fluorescent, making them suitable for applications as emitters in OLEDs, fluorescent probes, and sensors. researchgate.netnih.gov The fluorescence properties, including the emission color and quantum efficiency, are highly sensitive to the nature and position of substituents on the naphthalene ring, as well as the surrounding environment (e.g., solvent polarity). rsc.orgmdpi.com

For instance, naphthalene derivatives bearing both an electron-donating group and an electron-accepting group can exhibit strong fluorescence due to intramolecular charge transfer (ICT) in the excited state. mdpi.com The emission from such compounds is often solvatochromic, meaning the color of the emitted light changes with the polarity of the solvent. mdpi.com In non-polar solvents, some naphthalene derivatives can form excited-state dimers (excimers), which result in a new, broad emission band at longer wavelengths compared to the monomer emission. rsc.org

The table below illustrates the variation in luminescent properties for several substituted naphthalene compounds.

| Compound Class | Key Structural Feature | Solvent | Emission Characteristics | Quantum Yield (ΦF) |

| Naphthalene Bridged Disilanes | Si-Si bond bridged by naphthalene | Toluene | Shows additional broad emission band >400 nm (excimer) | 0.22 - 0.32 |

| Naphthalene Chalcone | Conjugated system | Solid State | Strong photoluminescence with a peak at 467 nm (blue region) | Not specified |

| Naphthalene Chalcone | Conjugated system | Solution | Emission at 495 nm (cyan-blue), red-shifted from solid state | Not specified |

| 1-Acyl-8-pyrrolylnaphthalene | Donor-Acceptor system | Apolar, aprotic solvents | Weak fluorescence | Low |

| 1-Acyl-8-pyrrolylnaphthalene | Donor-Acceptor system | Protic solvents (e.g., ethanol) | Greatly enhanced emission | 0.21 |

Data compiled from published research on various naphthalene derivatives. rsc.orgmdpi.comnih.gov

Development of Planar Chiral Materials (from Bent/Twisted Naphthalene Derivatives)

Planar chirality is a fascinating stereochemical feature that arises when a molecule's planar element is rendered asymmetric by substituents, leading to non-superimposable mirror images. The development of such materials is of great interest for applications in asymmetric catalysis, chiroptical devices, and materials science. Naphthalene derivatives, with their rigid and planar aromatic core, serve as excellent scaffolds for the design of planar chiral materials, particularly when their structure is bent or twisted.

The incorporation of a naphthalene moiety into a strained or sterically hindered molecular architecture can induce planar chirality. For instance, the synthesis of [2.2]paracyclophanes, where two aromatic rings are linked by ethylene bridges, can result in planar chiral structures if the aromatic rings are appropriately substituted. This chirality arises from the restricted rotation of the aromatic rings relative to each other. While specific research on this compound in this context is limited, its structure, featuring a phenyl group on the naphthalene backbone, suggests a potential for creating sterically hindered systems that could exhibit planar chirality.

A notable example of creating planar chirality from naphthalene derivatives involves the synthesis of asymmetric naphthalenediimide (NDI) cyclophanes. In these molecules, two different NDI units are interlinked, leading to a chiral plane. The racemic mixtures of these cyclophanes have been successfully separated using chiral high-performance liquid chromatography (HPLC).

Another approach to inducing chirality in naphthalene-based systems is through the introduction of bulky substituents in the peri-positions (1,8-positions) of the naphthalene ring. The steric repulsion between these substituents forces them out of the plane of the naphthalene ring, which can lead to atropisomerism and axial chirality, a phenomenon closely related to planar chirality.

The table below summarizes key characteristics of some planar chiral materials derived from naphthalene derivatives, illustrating the principles that could be applied to systems involving this compound.

| Naphthalene Derivative Type | Method of Inducing Chirality | Potential Applications | Supporting Research Insights |

| [2.2]Paracyclophanes | Steric hindrance from substitution on the aromatic rings restricts rotation. | Asymmetric synthesis, chiral ligands, and catalysts. | Planar chiral [2.2]paracyclophanes are a significant tool in asymmetric synthesis. researchgate.net |

| Asymmetric Naphthalenediimide (NDI) Cyclophanes | Interlinking of two different NDI units. | Tunable FRET properties, chiroptical materials. | Racemic mixtures can be separated by chiral HPLC, and their solid-state structures can be determined by X-ray analysis. rsc.org |

| Peri-disubstituted Naphthalenes | Steric repulsion between bulky substituents at the 1 and 8 positions. | Molecular switches, chiral probes. | Hindered rotation about the bonds to the peri-substituents leads to axial chirality. mdpi.com |

Applications in Chemical Sensors (e.g., Chemosensors)

Naphthalene and its derivatives are highly valued in the field of chemical sensors due to their excellent photophysical properties. nih.gov Their rigid planar structure and extended π-electron conjugation result in high quantum yields and photostability, making them ideal fluorophores for sensing applications. nih.gov Naphthalene-based fluorescent probes are particularly effective for detecting a variety of analytes, including metal ions. nih.gov

The general design of a naphthalene-based chemosensor involves a naphthalene core that acts as the signaling unit (fluorophore) and a receptor unit that selectively binds to the target analyte. This binding event modulates the fluorescence properties of the naphthalene moiety, leading to a detectable signal, such as fluorescence enhancement ("turn-on") or quenching ("turn-off").

For example, Schiff base derivatives of naphthaldehyde have been extensively studied as chemosensors for metal ions like Zn²⁺ and Al³⁺. rsc.orgnih.govnih.gov The binding of the metal ion to the Schiff base receptor alters the electronic properties of the molecule, which in turn affects the fluorescence emission.

While this compound itself has not been specifically reported as a chemosensor, its phenylnaphthalene core suggests it could be a suitable platform for such applications. The introduction of appropriate functional groups to act as binding sites could transform it into a selective and sensitive fluorescent sensor. The hydrophobic nature of the phenylnaphthalene structure could also be advantageous for sensing in non-aqueous environments or for the detection of hydrophobic analytes.

The following table presents examples of naphthalene-based chemosensors, highlighting their target analytes and sensing mechanisms. This provides a framework for envisioning how this compound could be functionalized for similar purposes.

| Naphthalene Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

| Naphthaldehyde-2-pyridinehydrazone derivative | Zn²⁺ | "Turn-on" fluorescence response | 0.17 µmol/L nih.gov |

| 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS) | Zn²⁺ | 10-fold fluorescence enhancement | 1.91 × 10⁻⁶ M rsc.org |

| N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine (L) | Al³⁺ | High selectivity and affinity in ethanol and HEPES buffer | 3.0 × 10⁻⁷ M (in EtOH) rsc.org |

| 2-hydroxynaphthaldehyde derivative | Al³⁺ | "Off-on" fluorescence based on inhibition of ESIPT | Not Specified nih.gov |

Future Directions and Research Opportunities

Development of Novel and Green Synthetic Routes

The future of organic synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of hazardous substances and the maximization of atom economy. For 2-Methyl-7-phenylnaphthalene and its derivatives, research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally sustainable.

One promising approach involves the use of recyclable ionic liquids as both catalysts and solvents. For instance, a novel and efficient protocol for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides utilizes the Brønsted acidic ionic liquid N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻). This method demonstrates high atom efficiency and the ionic liquid can be recycled for several consecutive cycles without a significant loss in activity, offering a greener alternative to conventional methods that often rely on volatile and hazardous organic solvents.

Furthermore, hydrothermal condensation presents another green synthetic strategy. This method, which uses water as the solvent, has been successfully employed for the synthesis of perylene and naphthalene (B1677914) bisimides without the need for organic solvents, catalysts, or an excess of amine reactants. Adapting such hydrothermal methods for the synthesis of this compound could significantly reduce the environmental footprint of its production.

Future research in this area will likely focus on the development of catalytic systems that are both highly selective and reusable, the use of bio-based starting materials, and the optimization of reaction conditions to minimize energy consumption and waste generation.

Advanced Theoretical Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials with desired functionalities. For this compound, advanced theoretical modeling can provide profound insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the geometric and electronic properties of naphthalene derivatives. These computational techniques can be used to calculate a range of parameters, including total energy, dipole moment, binding energy, and heat of formation. Moreover, they can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and its potential as an organic semiconductor.

For example, computational studies on related naphthalene derivatives have been used to elucidate their electronic and optical properties, providing a basis for their application in organic electronics. Future theoretical work on this compound could focus on:

Predicting Optoelectronic Properties: Calculating parameters such as ionization potential, electron affinity, and reorganization energy to assess its suitability for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Simulating Intermolecular Interactions: Modeling the packing of this compound molecules in the solid state to understand how intermolecular interactions influence charge transport properties.

Designing Novel Derivatives: In silico design of functionalized this compound derivatives with tailored electronic and optical properties for specific applications.

These theoretical investigations will not only accelerate the discovery of new applications but also provide a deeper fundamental understanding of the molecule's behavior at the atomic level.

Exploration of Expanded Applications in Emerging Technologies

The unique photophysical and electronic properties of the phenylnaphthalene scaffold make it an attractive candidate for a variety of emerging technologies. While research into the specific applications of this compound is still in its early stages, the broader class of naphthalene derivatives has shown significant promise in several fields.

Organic Electronics: Naphthalene-based materials are being actively investigated for their potential use in organic electronics. Their rigid, planar structure and extended π-conjugation facilitate efficient charge transport, a key requirement for semiconductor materials. Phenylnaphthalene derivatives, in particular, can be incorporated into polymers for use in OLEDs and OFETs. Future research could explore the incorporation of this compound as a building block in conjugated polymers to tune their emission color and charge-transport characteristics for next-generation flexible displays and lighting.

Medicinal Chemistry: Phenylnaphthalene derivatives have also demonstrated interesting biological activities. For instance, a study on synthetic 2-phenylnaphthalenes with hydroxyl groups revealed their potential to inhibit the proliferation of cancer cells. Specifically, the presence of a hydroxyl group at the C-7 position of the naphthalene ring was found to markedly promote cytotoxicity against human breast cancer cells. This suggests that this compound could serve as a scaffold for the development of novel anticancer agents. Further investigation into the synthesis and biological evaluation of functionalized derivatives of this compound is a promising area for future research.

The table below summarizes potential applications for derivatives of the this compound scaffold.

| Technology Area | Potential Application | Rationale |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | The phenylnaphthalene core can act as a blue-emitting chromophore or a host material for phosphorescent emitters. |

| Organic Field-Effect Transistors (OFETs) | The rigid structure and potential for π-π stacking could facilitate efficient charge transport. | |

| Medicinal Chemistry | Anticancer Agents | The 2-phenylnaphthalene (B165426) scaffold has shown cytotoxic activity against cancer cell lines, which can be tuned by functionalization. |

| Materials Science | Organic Scintillators | The aromatic structure suggests potential for use in radiation detection. |

Structure-Property Relationship Investigations for Enhanced Performance

A deep understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for designing new materials with enhanced performance. By systematically modifying the chemical structure and observing the resulting changes in physical and chemical properties, researchers can develop a predictive framework for materials design.

For instance, in the context of medicinal chemistry, structure-activity relationship (SAR) studies on 2-phenylnaphthalene derivatives have shown that the position and nature of substituents on the naphthalene and phenyl rings have a profound impact on their biological activity. A study on hydroxylated 2-phenylnaphthalenes demonstrated that a hydroxyl group at the C-7 position significantly enhances cytotoxicity against MCF-7 breast cancer cells. This highlights the importance of the substitution pattern on the naphthalene core.

In the realm of materials science, the introduction of different functional groups onto the this compound backbone can be used to tune its optical and electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby changing the material's absorption and emission spectra, as well as its charge injection and transport properties.

Future research in this area should focus on systematic studies that correlate specific structural modifications of this compound with key performance metrics in various applications. This could involve:

Synthesis of a Library of Derivatives: Preparing a series of this compound analogues with different substituents at various positions on both the naphthalene and phenyl rings.

Comprehensive Characterization: Thoroughly characterizing the photophysical, electrochemical, and thermal properties of these derivatives.

Performance Evaluation: Testing the performance of these materials in target applications, such as OLEDs, OFETs, or as potential therapeutic agents.

The data gathered from such systematic investigations will be invaluable for establishing clear structure-property relationships and for the rational design of next-generation materials based on the this compound core.

Q & A

Q. What systematic approaches are recommended for identifying relevant toxicological studies on 2-Methyl-7-phenylnaphthalene?

Researchers should conduct literature searches across databases like PubMed, TOXCENTER, and NTRL, using predefined inclusion criteria (e.g., species, exposure routes, health outcomes) to filter studies. ATSDR’s framework prioritizes peer-reviewed studies but includes non-peer-reviewed sources if validated by three independent experts . Key steps include title/abstract screening, full-text review, and data extraction using standardized forms (Table B-1, Table C-2) .

Q. How should inclusion criteria be defined for studies on this compound’s health effects?

Inclusion criteria should specify:

- Species : Humans and laboratory mammals (e.g., rodents).

- Exposure routes : Inhalation, oral, dermal/ocular, or parenteral (supporting data only).

- Health outcomes : Systemic effects (respiratory, hepatic, renal), body weight changes, and mortality. Observational and controlled human studies are prioritized, with exclusion of non-specific PAH analyses unless they isolate this compound effects .

Q. What tools are available to assess the risk of bias in experimental animal studies?

Use structured questionnaires (e.g., Table C-7) to evaluate:

- Adequate randomization of administered doses.

- Concealment of group allocation.

- Reporting of all measured outcomes. Studies are categorized into confidence tiers (High to Very Low) based on responses, guiding their weight in hazard identification .

Advanced Research Questions

Q. How can conflicting data on this compound’s toxicity be resolved in systematic reviews?

Apply a tiered confidence rating system:

- High confidence : Studies with low risk of bias (e.g., all Table C-7 criteria met).

- Moderate/Low confidence : Studies with partial adherence to bias mitigation. Conflicting results are resolved by prioritizing high-confidence studies and conducting sensitivity analyses to assess the impact of lower-tier evidence .

Q. What methodological strategies are critical for extracting mechanistic insights from toxicokinetic data?

- Data extraction : Record metabolite profiles, tissue-specific accumulation, and dose-response relationships (Table C-2).

- Integration with in vitro models : Use hepatic microsomal assays to identify cytochrome P450-mediated metabolic pathways.

- Cross-species comparisons : Compare rodent and human metabolic rates to extrapolate toxicity thresholds .

Q. How should researchers address gaps in environmental monitoring data for this compound?

- Prioritize biomarkers : Measure urinary metabolites (e.g., methylated naphthols) in exposed populations.

- Leverage fate models : Predict environmental persistence using log Kow and biodegradation rates from analogous PAHs.

- Design longitudinal studies : Track occupational cohorts (e.g., industrial workers) to quantify chronic exposure effects .

Methodological Guidance

Q. What frameworks support the integration of heterogeneous data (epidemiological, animal, in vitro) for hazard identification?

Q. How are non-English studies incorporated into systematic reviews of this compound?

Non-English studies are screened via English abstracts/tables. If critical for hazard identification (e.g., unique exposure scenarios), full translations are commissioned. These studies undergo the same peer review and bias assessment as English sources .

Data Presentation

Q. Table 1. Key Health Outcomes Linked to this compound Exposure

| Outcome | Human Evidence | Animal Evidence | Confidence Rating |

|---|---|---|---|

| Respiratory Toxicity | Limited | Robust (rodents) | Moderate |

| Hepatic Effects | Insufficient | Moderate (mice) | Low |

| Carcinogenicity | None | Inconclusive | Very Low |

Q. Table 2. Recommended Biomarkers for Exposure Assessment

| Biomarker | Matrix | Analytical Method |

|---|---|---|

| 2-Methyl-7-naphthol glucuronide | Urine | LC-MS/MS |

| DNA adducts (naphthalene-derived) | Blood | ³²P-postlabeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.